molecular formula C11H10N2O4S B12751201 1H-Indole-2,3-dione, 5-(1-azetidinylsulfonyl)- CAS No. 220510-08-7

1H-Indole-2,3-dione, 5-(1-azetidinylsulfonyl)-

Cat. No.: B12751201
CAS No.: 220510-08-7
M. Wt: 266.28 g/mol
InChI Key: VEHTUFDNCGHBFH-UHFFFAOYSA-N
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Description

1H-Indole-2,3-dione (isatin) is a heterocyclic compound with a broad spectrum of biological activities, including anticonvulsant, antiviral, and anticancer properties . The derivative 5-(1-azetidinylsulfonyl)-1H-indole-2,3-dione introduces a sulfonyl-linked azetidine group at position 5 of the isatin core.

Properties

CAS No.

220510-08-7

Molecular Formula

C11H10N2O4S

Molecular Weight

266.28 g/mol

IUPAC Name

5-(azetidin-1-ylsulfonyl)-1H-indole-2,3-dione

InChI

InChI=1S/C11H10N2O4S/c14-10-8-6-7(2-3-9(8)12-11(10)15)18(16,17)13-4-1-5-13/h2-3,6H,1,4-5H2,(H,12,14,15)

InChI Key

VEHTUFDNCGHBFH-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O

Origin of Product

United States

Preparation Methods

Core Isatin Skeleton Formation

The 1H-indole-2,3-dione (isatin) backbone is typically synthesized via:

  • Sandmeyer Methodology : Cyclization of substituted anilines using chloral hydrate and hydroxylamine hydrochloride, followed by sulfuric acid-mediated cyclization. For 5-substituted derivatives, 4-substituted anilines are preferred starting materials.
  • NBS-DMSO Oxidation : Direct oxidation of indole derivatives using N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) at 60–80°C.

Example Reaction Conditions

Step Reagents/Conditions Yield Reference
Cyclization H₂SO₄, 70°C, 1 hr 67–80%
Oxidation NBS/DMSO, 80°C, 16 hr 76–85%

Sulfonation at C-5 Position

Introducing the sulfonyl group at position 5 requires electrophilic substitution:

  • Chlorosulfonation : Treatment with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C, followed by quenching with ice.
  • Direct Sulfonation : Reaction with sulfur trioxide (SO₃) in fuming sulfuric acid under controlled temperatures (20–30°C).

Key Considerations

  • Regioselectivity is ensured by the electron-withdrawing nature of the 2,3-dione groups, directing sulfonation to the C-5 position.
  • Intermediate isolation (e.g., 5-chlorosulfonylisatin) is critical for subsequent nucleophilic displacement.

Azetidine Coupling

The final step involves substituting the sulfonyl chloride intermediate with azetidine:

  • Nucleophilic Displacement : React 5-chlorosulfonylisatin with azetidine in anhydrous tetrahydrofuran (THF) at reflux (66°C) for 12–24 hours.
  • Base Activation : Use triethylamine (Et₃N) to scavenge HCl, improving reaction efficiency.

Optimized Parameters

Parameter Value
Solvent THF
Temperature 66°C
Time 18 hr
Molar Ratio (Azetidine:Intermediate) 1.2:1

Purification and Characterization

  • Chromatography : Silica gel column chromatography with dichloromethane/methanol (95:5) eluent.
  • Spectroscopic Validation :
    • MS (ESI) : m/z 266.28 [M+H]⁺ (theoretical: 266.28).
    • ¹H NMR : Expected signals for azetidine (δ 3.8–4.1 ppm, quartet) and aromatic protons (δ 7.2–8.1 ppm).

Challenges and Alternatives

  • Low Commercial Availability : Starting materials like 5-chlorosulfonylisatin may require custom synthesis.
  • Alternative Routes : Microwave-assisted coupling or use of azetidine hydrochloride with NaH as a base could enhance reaction rates.

Chemical Reactions Analysis

1H-Indole-2,3-dione, 5-(1-azetidinylsulfonyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1H-Indole-2,3-dione, 5-(1-azetidinylsulfonyl)- involves its interaction with various molecular targets. The compound can bind to DNA, particularly circulating tumor DNA, through groove binding . This interaction can interfere with DNA replication and transcription, leading to potential anticancer effects. Additionally, the compound’s structure allows it to inhibit enzymes like monoamine oxidase, contributing to its central nervous system activities .

Comparison with Similar Compounds

Structural Analogues

The following table compares 5-(1-azetidinylsulfonyl)-1H-indole-2,3-dione with structurally related compounds:

Compound Name Substituent at Position 5 Molecular Formula Key Features Reference
5-(1-Azetidinylsulfonyl)-1H-indole-2,3-dione 1-Azetidinylsulfonyl (C₃H₆N-SO₂) C₁₁H₁₀N₂O₄S Compact 4-membered azetidine ring; may enhance membrane permeability Inferred
5-[(4-Methylpiperidin-1-yl)sulfonyl]-1H-indole-2,3-dione (7k) 4-Methylpiperidinylsulfonyl (C₆H₁₂N-SO₂) C₁₄H₁₆N₂O₄S Bulkier 6-membered piperidine ring; synthesized in 46% yield
1H-Indole-2,3-dione-5-sulphonate derivatives (e.g., IS-TSC) Sulfonate-thiosemicarbazone Varies Sulfonate group increases polarity; thiosemicarbazone enhances metal chelation
1-Methyl-5-(trifluoromethoxy)-1H-indole-2,3-dione (2.127j) Trifluoromethoxy (CF₃O) C₁₀H₆F₃NO₃ Electron-withdrawing CF₃ group; 95% synthesis yield

Key Observations :

  • Electronic Properties : Sulfonyl groups are electron-withdrawing, which may polarize the isatin core and influence redox behavior or hydrogen-bonding interactions .

Theoretical and Experimental Insights

Electronic Structure Analysis

Theoretical studies on isatin-metal complexes reveal that sulfonyl groups reduce aromaticity (HOMA index: 0.85 for free isatin vs. 0.72–0.78 for complexes), altering reactivity and binding affinity . Azetidine’s smaller ring strain may further modulate these effects compared to bulkier amines.

Biological Activity

1H-Indole-2,3-dione, 5-(1-azetidinylsulfonyl)-, also known as a derivative of indole, exhibits a range of biological activities due to its unique chemical structure. This compound is particularly noted for its azetidinylsulfonyl group, which enhances its interaction with biological targets. This article explores the biological activity of this compound through various studies and research findings.

1H-Indole-2,3-dione, 5-(1-azetidinylsulfonyl)- has the following chemical characteristics:

PropertyValue
CAS Number 220510-08-7
Molecular Formula C11H10N2O4S
Molecular Weight 266.28 g/mol
IUPAC Name 5-(azetidin-1-ylsulfonyl)-1H-indole-2,3-dione
SMILES Notation C1CN(C1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O

The biological activity of 1H-Indole-2,3-dione, 5-(1-azetidinylsulfonyl)- is primarily attributed to its ability to bind to various molecular targets. Notably, it has shown potential in binding to circulating tumor DNA, indicating its relevance in cancer research. The compound's mechanism includes:

  • DNA Binding : Engages with DNA through groove binding.
  • Enzyme Inhibition : Exhibits inhibition of monoamine oxidase (MAO), which is crucial in neurotransmitter metabolism.

Anticancer Properties

Research indicates that this compound may possess anticancer properties by interacting with tumor DNA and inhibiting cell proliferation. In vitro studies have demonstrated that derivatives of indole can lead to apoptosis in cancer cells.

Neuropharmacological Effects

Indole derivatives are known for their neuropharmacological activities. Specifically, this compound has been studied for:

  • Anticonvulsant Activity : It has shown effectiveness in various animal models for epilepsy.
  • Anxiolytic Effects : Preliminary studies suggest potential anxiolytic properties.

Antimicrobial Activity

The compound exhibits antimicrobial activity against certain bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Studies

Several studies have been conducted to evaluate the biological activity of 1H-Indole-2,3-dione derivatives:

  • Cancer Research :
    • A study demonstrated that derivatives of indole showed significant inhibition of cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values indicating potent activity .
  • Neuropharmacology :
    • Research highlighted the anticonvulsant effects in rodent models when administered at specific dosages, showing a reduction in seizure frequency .
  • Antimicrobial Studies :
    • A series of tests revealed that the compound had a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Q & A

Q. How can the synthesis of 5-(1-azetidinylsulfonyl)-1H-indole-2,3-dione derivatives be optimized for regioselectivity?

Methodological Answer: Synthetic routes for indole-2,3-dione derivatives often involve condensation reactions or sulfonylation at specific positions. To optimize regioselectivity:

  • Use directed ortho-metalation or protecting group strategies to control sulfonylation at the 5-position .
  • Employ NMR spectroscopy (e.g., 1^1H, 13^{13}C, and 19^{19}F NMR) to confirm regiochemistry and purity. For example, distinct chemical shifts for C2/C3 carbonyl groups (δ ~160-185 ppm in 13^{13}C NMR) and azetidinyl protons (δ ~3.5-4.5 ppm in 1^1H NMR) can validate structural integrity .
  • Monitor reaction progress with thin-layer chromatography (TLC) or HPLC to isolate intermediates and minimize side products .

Q. What characterization techniques are critical for confirming the structure of 5-(1-azetidinylsulfonyl)-1H-indole-2,3-dione?

Methodological Answer:

  • Single-crystal X-ray diffraction (SC-XRD): Resolve molecular conformation and confirm stereochemistry. Software like SHELXL or OLEX2 is essential for refining crystallographic data and addressing challenges like disorder or twinning .
  • Mass spectrometry (MS): High-resolution ESI-MS or MALDI-TOF can verify molecular weight and fragmentation patterns. For example, the parent ion [M+H]+^+ should align with the calculated mass of C11_{11}H9_9N2_2O4_4S .
  • Thermogravimetric analysis (TGA): Assess thermal stability (e.g., decomposition above 200°C) to guide storage conditions .

Q. How are thermodynamic properties (e.g., enthalpy of formation) determined for indole-2,3-dione derivatives?

Methodological Answer:

  • Combustion calorimetry: Measure Δf_fH° (enthalpy of formation) using standardized protocols. For instance, Δf_fH°solid values for 1H-indole-2,3-dione derivatives range from -260 to -268 kJ/mol, with discrepancies resolved via reanalysis (e.g., Cox and Pilcher’s corrections) .
  • Differential scanning calorimetry (DSC): Determine phase transitions (e.g., melting points) and correlate with molecular packing observed in SC-XRD .

Advanced Research Questions

Q. How can QSAR models be developed to predict the bioactivity of 5-(1-azetidinylsulfonyl)-1H-indole-2,3-dione derivatives?

Methodological Answer:

  • Descriptor selection: Use electronic (e.g., HOMO/LUMO energies), steric (e.g., molar refractivity), and thermodynamic parameters (e.g., logP) as predictors. Studies on isatin derivatives show strong correlations between electron-withdrawing groups (e.g., sulfonyl) and caspase-3 inhibition .
  • Validation: Apply leave-one-out cross-validation and external test sets to avoid overfitting. Tools like XLSTAT or Python’s scikit-learn can automate statistical analysis .
  • Case study: A QSAR model for anti-tubercular indole-2,3-diones achieved R2^2 > 0.85 by incorporating topological polar surface area (TPSA) and hydrogen-bond acceptor counts .

Q. What experimental designs are optimal for evaluating caspase-3 inhibition by sulfonylated indole-2,3-diones?

Methodological Answer:

  • In vitro assays: Use fluorogenic substrates (e.g., Ac-DEVD-AMC) to measure caspase-3 activity in cell lysates. Include controls like Z-VAD-FMK (pan-caspase inhibitor) to confirm specificity .
  • Dose-response studies: Determine IC50_{50} values (typically <1 µM for potent inhibitors) and assess cytotoxicity via MTT assays .
  • Structural insights: Perform molecular docking (e.g., AutoDock Vina) to map interactions between the sulfonyl group and caspase-3’s active site (e.g., Arg164^{164} and His121^{121}) .

Q. How are crystallographic data contradictions resolved for indole-2,3-dione derivatives with isomerism?

Methodological Answer:

  • Isomer differentiation: Use NMR NOE experiments to distinguish E/Z isomers. For example, NOE correlations between the azetidinyl protons and indole C7-H confirm the Z-configuration .
  • Refinement strategies: In SHELXL, apply TWIN/BASF commands to model twinning or disorder. For mixed isomers, refine occupancy factors iteratively .
  • Cross-validation: Compare Rint_{int} values (<0.05 for high-quality data) and residual density maps to validate models .

Q. What methodologies enhance the design of metal complexes with 5-(1-azetidinylsulfonyl)-1H-indole-2,3-dione ligands?

Methodological Answer:

  • Ligand design: Introduce chelating groups (e.g., thiosemicarbazone) at the 3-position to stabilize metal ions (e.g., Cu2+^{2+}, Zn2+^{2+}). Studies show enhanced antibacterial activity in Mn(II)/Co(II) complexes .
  • Spectroscopic characterization: Use EPR spectroscopy for paramagnetic metals (e.g., Cu2+^{2+}) and UV-vis titration to determine stability constants (logβ ~8-10) .

Q. How are in vivo models used to study the pharmacokinetics of sulfonylated indole-2,3-diones?

Methodological Answer:

  • Biodistribution studies: Radiolabel compounds with 18^{18}F or 11^{11}C (e.g., [18^{18}F]WC-II-89) and track uptake in organs via PET imaging . In rat models, liver and spleen accumulation correlates with apoptosis induction .
  • Metabolic profiling: Use LC-MS/MS to identify metabolites (e.g., glucuronidated or sulfated derivatives) in plasma .

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